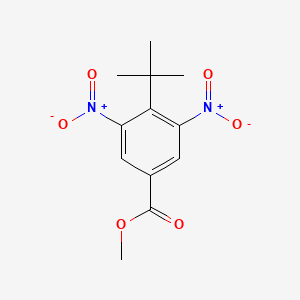
Methyl 4-tert-butyl-3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-tert-butyl-3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C12H14N2O6 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Methyl 4-tert-butyl-3,5-dinitrobenzoate has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of 3,5-dinitrobenzoate esters exhibit inhibitory effects against various pathogens, including mycobacteria and protozoa. Notably, these compounds have shown promise in the treatment of tuberculosis and malaria due to their high inhibitory activity against Mycobacterium tuberculosis and protozoan parasites like Plasmodium spp. .
Table 1: Antimicrobial Efficacy of Dinitrobenzoate Derivatives
| Compound Name | Target Pathogen | Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 10 µg/mL |
| Ethyl 3,5-dinitrobenzoate | Plasmodium falciparum | 50 µg/mL |
| Propyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL |
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound and its derivatives. Research conducted on a series of esters derived from 3,5-dinitrobenzoic acid demonstrated varying degrees of antifungal activity against strains such as Candida albicans, Candida krusei, and Candida tropicalis. The minimum inhibitory concentrations (MIC) indicate that certain derivatives can effectively inhibit fungal growth .
Table 2: Antifungal Activity of Dinitrobenzoate Derivatives
| Compound Name | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 125 µg/mL |
| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL |
| Propyl 3,5-dinitrobenzoate | Candida tropicalis | 500 µg/mL |
Case Study: Antifungal Efficacy Against Candida spp.
A study focused on the antifungal efficacy of this compound derivatives reported significant findings regarding their effectiveness against Candida species. The research utilized microdilution methods to assess the MIC values and identified that certain derivatives exhibited potent antifungal activity with a multitarget mechanism involving cell membrane disruption .
Case Study: Antimycobacterial Properties
Another relevant study examined the antitubercular properties of dinitrobenzoate derivatives. The results indicated that these compounds could serve as potential therapeutic agents for treating tuberculosis due to their strong inhibitory effects on Mycobacterium tuberculosis .
Propriétés
Numéro CAS |
61544-78-3 |
|---|---|
Formule moléculaire |
C12H14N2O6 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
methyl 4-tert-butyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)10-8(13(16)17)5-7(11(15)20-4)6-9(10)14(18)19/h5-6H,1-4H3 |
Clé InChI |
VPPPGGOGBHVDEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















